REACTION_CXSMILES
|
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[F:7][C:8]([F:14])([F:13])[C:9](OC)=O.[CH3:15][O-:16].[Na+]>[Cl-].[Zn+2].[Cl-].CO>[NH2:5][C:4]1[N:6]=[C:9]([C:8]([F:14])([F:13])[F:7])[N:2]=[C:1]([O:16][CH3:15])[N:3]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)N
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are pumped in in the course of 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then largely removed
|
Type
|
WASH
|
Details
|
the residue is washed with 250 ml of water and 250 ml of dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried at 60° C./20 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mol | |
AMOUNT: MASS | 43.2 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |